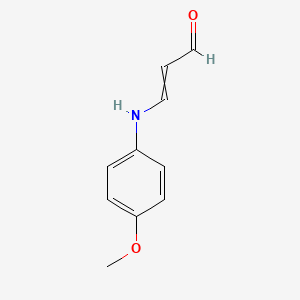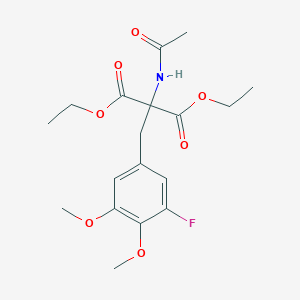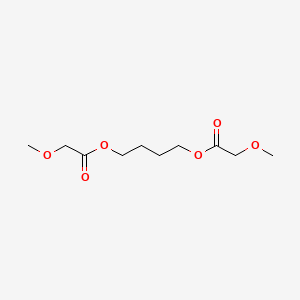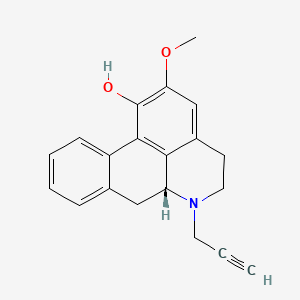![molecular formula C5H14N2O4 B14664298 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 36043-16-0](/img/structure/B14664298.png)
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C4H11NO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Tris+Hydroxylamine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in the preparation of buffer solutions for biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic applications, including as a component in drug formulations.
Wirkmechanismus
The mechanism of action of 2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various biochemical pathways, including enzyme catalysis and protein interactions. The specific pathways and targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffering agent in biochemistry and molecular biology.
2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties but different structural features.
Eigenschaften
CAS-Nummer |
36043-16-0 |
|---|---|
Molekularformel |
C5H14N2O4 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
2-[amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H14N2O4/c6-4(11-7)5(1-8,2-9)3-10/h4,8-10H,1-3,6-7H2 |
InChI-Schlüssel |
MQZCKBGYCXUUFC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CO)C(N)ON)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



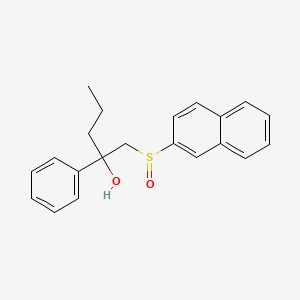


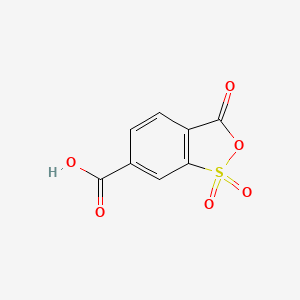
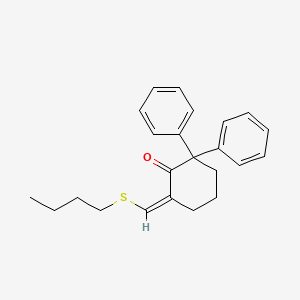
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
